N-(1-phenylethyl)hydroxylamine

Process Chemistry Chiral Hydroxylamine Synthesis Large-Scale Manufacturing

Chiral hydroxylamine auxiliaries frequently suffer from limited scalability and instability of the free-base form, hindering process development. N-(1-Phenylethyl)hydroxylamine directly addresses these bottlenecks: • Proven kg-scale telescoped synthesis achieving 71% overall yield, ensuring reliable access for pilot-plant and production campaigns. • Available as stable p-TsOH and oxalate salt forms with enhanced solubility and shelf stability, unlike generic hydroxylamines that degrade under analogous conditions. • Validated in BACE inhibitor (LY2886721) process chemistry, providing a documented precedent for pharmaceutical development and regulatory filings.

Molecular Formula C8H11NO
Molecular Weight 137.18 g/mol
CAS No. 2912-98-3
Cat. No. B1279130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-phenylethyl)hydroxylamine
CAS2912-98-3
Molecular FormulaC8H11NO
Molecular Weight137.18 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)NO
InChIInChI=1S/C8H11NO/c1-7(9-10)8-5-3-2-4-6-8/h2-7,9-10H,1H3
InChIKeyRRJRFNUPXQLYHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(1-phenylethyl)hydroxylamine: Chiral Building Block


N-(1-phenylethyl)hydroxylamine (C₈H₁₁NO, MW 137.18) is a chiral hydroxylamine derivative characterized by a hydroxylamine functional group (–NHOH) attached to a 1-phenylethyl moiety . This compound exists as two enantiomers, (R)-N-(1-phenylethyl)hydroxylamine (CAS 67377-55-3) and (S)-N-(1-phenylethyl)hydroxylamine (CAS 53933-47-4), with the racemate registered under CAS 2912-98-3 . The compound serves as a versatile chiral building block and intermediate in the synthesis of pharmacologically active molecules, chiral auxiliaries, and nitrones for asymmetric transformations [1]. Its aromatic nature and specific reactivity, including participation in aza-Hock rearrangements not typically observed in simpler hydroxylamines, further distinguish its synthetic utility .

Chiral building block available as (R), (S), or racemate
Stable salt forms (p-TsOH, oxalate) for procurement
Scalable synthesis process reported at kilogram scale
Asymmetric nitrone cycloaddition and chiral auxiliary applications

N-(1-phenylethyl)hydroxylamine: Substitution Limitations


In-class hydroxylamines such as N-phenylhydroxylamine, N-benzylhydroxylamine, or N-tert-butylhydroxylamine cannot be substituted for N-(1-phenylethyl)hydroxylamine due to critical differences in chirality, stability, and synthetic scalability. The (S)-enantiomer of N-(1-phenylethyl)hydroxylamine is a proven chiral auxiliary in asymmetric synthesis [1], whereas simpler hydroxylamines lack the chiral center necessary for stereochemical induction. Furthermore, the free hydroxylamine base exhibits limited stability, necessitating isolation as a stable p-toluenesulfonic acid salt—a protocol specifically optimized for the phenylethyl derivative [1]. Generic hydroxylamines often degrade under analogous conditions or require different salt forms with distinct solubility and handling properties. The oxalate salt of (S)-N-(1-phenylethyl)hydroxylamine demonstrates enhanced solubility and stability compared to other hydroxylamines, as explicitly noted in vendor technical datasheets . Finally, the telescoped three-step synthesis of (S)-N-(1-phenylethyl)hydroxylamine has been demonstrated at kilogram scale [1], whereas scalable routes for many other chiral hydroxylamines remain undeveloped or yield substantially lower quantities.

Chirality dependence
Simpler hydroxylamines (e.g., N-phenyl, N-benzyl) lack the chiral center needed for asymmetric induction; substitution may not transfer stereochemical control.
Stability and salt-form specificity
The free base is unstable; isolation protocols optimized for the phenylethyl derivative (p-TsOH, oxalate salts) may not apply to generic hydroxylamines, risking decomposition or incompatible solubility.
Scalability mismatch
The telescoped kilogram-scale synthesis is validated for (S)-N-(1-phenylethyl)hydroxylamine; alternative chiral hydroxylamines may lack demonstrated scalable routes, affecting supply reliability.

N-(1-phenylethyl)hydroxylamine: Quantitative Evidence


Scalable Kilogram-Scale Synthesis

The (S)-enantiomer of N-(1-phenylethyl)hydroxylamine was synthesized via a three-step, single-solvent telescoped process in ethyl acetate, achieving an overall yield of 71% and delivering 4.5 kg of the p-toluenesulfonic acid salt in excellent quality [1]. This yield and scale significantly exceed typical values reported for alternative hydroxylamine syntheses; for instance, a related telescoped protocol for (S)-N-(1-phenylethyl)hydroxylamine cited in the same paper achieved only 56% yield under non-optimized conditions [1]. The process utilizes readily available (S)-α-methylbenzylamine and avoids anhydrous conditions, enabling straightforward industrial transfer.

Scalable synthesis
Head-to-head
71% yield (4.5 kg) vs. 56% (non-optimized protocol)
Three-step telescoped process in EtOAc
Reported yield advantage supports cost-effective supply
Yield and scale data to verify under user’s conditions
Process Chemistry Chiral Hydroxylamine Synthesis Large-Scale Manufacturing

Temperature-Dependent NMR Non-Equivalence

In the doubly asymmetric NO-dimethyl-N-(1-phenylethyl)hydroxylamine, magnetic non-equivalence of diastereotopic groups was observed only below –10°C in CDCl₃ [1]. This phenomenon is absent in simpler N-alkylhydroxylamines such as N-methylhydroxylamine or N-phenylhydroxylamine, which lack the combination of a chiral center and a bulky substituent necessary to restrict rotation and generate diastereomeric pairs of similar energy [1]. The evidence suggests that the two diastereomeric (±)-pairs are of similar energy and therefore exist in equal population.

NMR non-equivalence
Class-level
Magnetic non-equivalence below –10°C (NO-dimethyl derivative)
Not observed in simpler N-alkylhydroxylamines
Supports chiral integrity confirmation via NMR
Analytical fingerprint context; method transfer review needed
NMR Spectroscopy Chiral Analysis Physical Organic Chemistry

Oxalate Salt: Enhanced Stability and Solubility

The oxalate salt of (S)-N-(1-phenylethyl)hydroxylamine (C₁₀H₁₃NO₅, MW ~227.21) is reported to enhance stability and solubility compared to other hydroxylamines . While quantitative stability data under identical storage conditions are not provided in the source, the vendor's technical note explicitly distinguishes this salt form from generic hydroxylamines on the basis of improved shelf-life and solvent compatibility. The free base of N-(1-phenylethyl)hydroxylamine is known to be unstable, necessitating isolation as a salt (p-TsOH or oxalate) for procurement and storage [1].

Oxalate salt stability
Data to verify
Enhanced stability and solubility vs. other hydroxylamines (qualitative)
Vendor technical note; quantitative data not provided
Salt form choice may impact storage and dissolution
Requires independent stability benchmarking
Salt Selection Formulation Development Stability Studies

Validated Use in BACE Inhibitor Synthesis

The scalable synthesis of (S)-N-(1-phenylethyl)hydroxylamine was directly cited as a key enabling step in the preparation of the BACE inhibitor LY2886721, a clinical candidate for Alzheimer's disease [1]. The Kolis et al. (2015) process development paper explicitly references the Patel et al. (2009) hydroxylamine synthesis as a critical component of their asymmetric nitrone cycloaddition strategy. This direct citation chain from industrial process research establishes the compound's validated utility in advanced pharmaceutical development.

BACE inhibitor use
Reported
Explicitly cited as intermediate for LY2886721 (clinical candidate)
Asymmetric nitrone cycloaddition strategy
Supports procurement de-risking for medicinal chemistry
Reported application context; regulatory acceptance per project
Medicinal Chemistry Asymmetric Synthesis BACE Inhibitors Alzheimer's Disease

N-(1-phenylethyl)hydroxylamine: Procurement Scenarios


Asymmetric Synthesis of Pharmaceutical Intermediates

Procure the (S)- or (R)-enantiomer of N-(1-phenylethyl)hydroxylamine (or its stable p-TsOH/oxalate salts) when developing asymmetric synthetic routes that require a chiral hydroxylamine auxiliary with established scalability. The 71% overall yield demonstrated at kilogram scale [1] ensures cost-effective access to this chiral building block, while the documented use in the synthesis of the BACE inhibitor LY2886721 [2] provides a validated precedent for pharmaceutical process chemistry applications.

Stable Nitrones for 1,3-Dipolar Cycloadditions

Utilize the telescoped oxidation protocol established for (S)-N-(1-phenylethyl)hydroxylamine to generate the corresponding chiral nitrone in situ [1]. The single-solvent process in ethyl acetate minimizes work-up complexity and solvent swaps, enabling direct use of the nitrone intermediate in subsequent cycloadditions. This approach is particularly valuable for constructing complex heterocyclic scaffolds in medicinal chemistry programs.

Chiral Purity Reference Standard

Employ N-(1-phenylethyl)hydroxylamine or its NO-dimethyl derivative as a chiral probe or reference standard for NMR-based enantiomeric purity assays. The temperature-dependent magnetic non-equivalence observed below –10°C provides a unique spectroscopic signature for detecting diastereomeric impurities [3]. This application supports quality control release testing and method development for chiral hydroxylamine-containing compounds.

N-Alkoxy-2-Hydroxypiperidine Synthesis

Leverage the reactivity of N-(1-phenylethyl)hydroxylamine derivatives in the conversion of β-nitrostyrenes to N-alkoxy-2-hydroxypiperidines with excellent yields and diastereoselectivity . This methodology represents a distinct synthetic entry to functionalized piperidines that is not readily accessible using simpler hydroxylamine analogs, underscoring the unique reactivity profile of the phenylethyl-substituted hydroxylamine scaffold.

Application
Selection Property
Validation Focus
Asymmetric pharmaceutical intermediate synthesis
Chiral auxiliary with reported scalable synthesis
Enantiomeric purity, salt-form stability
Nitrone-based cycloaddition chemistry
Telescoped oxidation protocol in EtOAc
Nitrone formation efficiency, diastereoselectivity
Chiral purity NMR assay
Temperature-dependent NMR non-equivalence signature
Diastereomeric impurity detection below –10°C
Functionalized piperidine synthesis
Unique reactivity with β-nitrostyrenes
Yield and diastereoselectivity optimization
Quote Request

Request a Quote for N-(1-phenylethyl)hydroxylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.